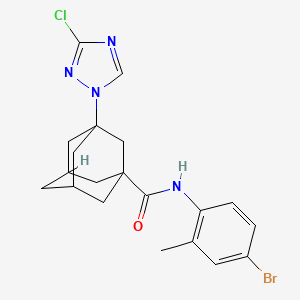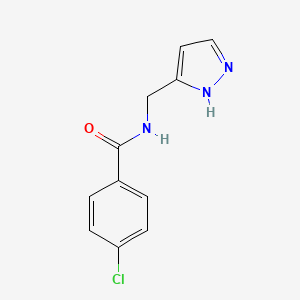![molecular formula C18H18ClNO5 B4618000 diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate
Vue d'ensemble
Description
Diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate derivatives are compounds of interest due to their structural and functional properties, contributing to various fields of chemistry and materials science. These derivatives are known for their supramolecular assembly formation assisted via non-covalent interactions, including hydrogen bonding and halogen interactions, which influence their molecular conformation and intermolecular interactions.
Synthesis Analysis
The synthesis of diethyl aryl amino methylene malonate (DAM) derivatives involves nucleophilic vinyl substitution (SNV) processes, condensation reactions, and the application of phase-transfer catalysis for achieving the desired molecular structure. Specifically, rapid room-temperature liquid-phase synthesis methods have been developed for efficient and scalable production of these derivatives, highlighting their practicality in industrial applications (Valle et al., 2018).
Molecular Structure Analysis
The molecular structure of DAM derivatives is characterized by co-planar conformations, strong intramolecular N-H⋯O hydrogen bonding, and the presence of substituents like chloro and nitro groups affecting the strength of these hydrogen bonds. The structural analysis also reveals the formation of six-membered chelate rings and type-I Cl⋯Cl interactions, which are significant for understanding the molecular geometry and interaction patterns of these compounds (Shaik et al., 2019).
Applications De Recherche Scientifique
Insights into Supramolecular Assembly Formation
The research on diethyl aryl amino methylene malonate (DAM) derivatives, including diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate, focuses on understanding their supramolecular assembly formation facilitated by non-covalent interactions. A study conducted by Shaik et al. (2019) on the crystal structures of four DAM derivatives revealed the presence of a strong intramolecular N–H⋯O hydrogen bonding forming a graph-set motif S11 (6). This interaction is crucial in determining the molecular conformation and stability of these compounds. The effects of chloro and nitro substitutions on hydrogen bonding strengths were analyzed, highlighting the role of these substituents in modulating molecular interactions. The research provides valuable insights into the design of molecular structures with desired properties through the strategic use of non-covalent interactions (A. Shaik, Deekshi Angira, Vijay Thiruvenkatam, 2019).
Applications in Synthesis of Oligonucleotide Glycoconjugates
In another application, diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, demonstrated its utility in the solid-phase synthesis of oligonucleotide glycoconjugates bearing three different glycosyl groups. Katajisto et al. (2004) developed an orthogonally protected bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide phosphoramidite as a key building block. This compound underwent a stepwise aminolysis leading to convenient preparation and further application in the synthesis of complex glycoconjugates, showcasing the versatility of malonate derivatives in synthetic organic chemistry (Johanna Katajisto, P. Heinonen, H. Lönnberg, 2004).
Esterification of Amino Acids
Additionally, the use of diethyl (ethoxymethylene) malonate for the protection of the amino group of amino acids was detailed by Alaiz et al. (1989). This method facilitates the easy esterification of amino acids with different alkylation agents, showcasing the compound's role in amino acid chemistry. The research demonstrates the utility of malonate derivatives in the synthesis and modification of biologically relevant molecules (M. Alaiz, J. Girón, F. Hidalgo, M. P. Maza, F. Millán, R. Zamora, E. Vioque, 1989).
Corrosion Inhibition
Research by Gupta et al. (2017) explored the inhibition effect of α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, on mild steel corrosion. This study underscores the potential industrial applications of such compounds in mitigating corrosion, offering a blend of experimental and theoretical insights into their effectiveness as inhibitors (N. Gupta, C. Verma, R. Salghi, H. Lgaz, A. Mukherjee, M. Quraishi, 2017).
Propriétés
IUPAC Name |
diethyl 2-[[3-chloro-4-(furan-2-yl)anilino]methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-3-23-17(21)14(18(22)24-4-2)11-20-12-7-8-13(15(19)10-12)16-6-5-9-25-16/h5-11,20H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BINUAPGEQDYDKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=C(C=C1)C2=CC=CO2)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1-butanesulfonamide](/img/structure/B4617921.png)
![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)

![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
![2-{[5-(4-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4618011.png)